molecular formula C13H14Cl2N2O B5707367 3,4-dichloro-N'-cyclohexylidenebenzohydrazide

3,4-dichloro-N'-cyclohexylidenebenzohydrazide

Cat. No. B5707367
M. Wt: 285.17 g/mol
InChI Key: YRIKFNSTYIMRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N'-cyclohexylidenebenzohydrazide, also known as DCCB, is a chemical compound that has been the subject of scientific research for its potential use in various applications.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and proliferation. Specifically, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to disrupt the cell cycle and inhibit cell proliferation. In animal studies, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to have low toxicity and to be well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N'-cyclohexylidenebenzohydrazide in lab experiments is its low toxicity and good tolerability in animals. Additionally, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving 3,4-dichloro-N'-cyclohexylidenebenzohydrazide. One area of interest is its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide and to identify any potential side effects or toxicities. Finally, there is potential for 3,4-dichloro-N'-cyclohexylidenebenzohydrazide to be used in other applications, such as in the development of new herbicides or antimicrobial agents.
In conclusion, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is a chemical compound that has been the subject of scientific research for its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide, it holds promise as a potential anti-tumor agent and in other applications.

Synthesis Methods

The synthesis of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide involves the reaction of 3,4-dichlorobenzohydrazide with cyclohexanone in the presence of a catalyst. The resulting compound, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide, is a white crystalline solid with a melting point of 201-203°C.

Scientific Research Applications

3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been investigated for its antibacterial and antifungal properties, as well as its potential as a herbicide.

properties

IUPAC Name

3,4-dichloro-N-(cyclohexylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c14-11-7-6-9(8-12(11)15)13(18)17-16-10-4-2-1-3-5-10/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIKFNSTYIMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N'-cyclohexylidenebenzohydrazide

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